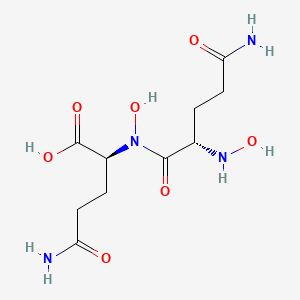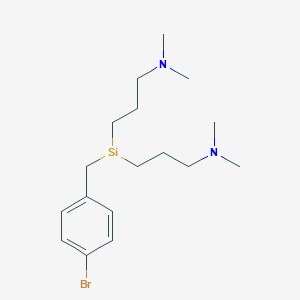![molecular formula C14H14N2O6Sn B12542367 [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) CAS No. 144011-53-0](/img/structure/B12542367.png)
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound features a stannane (tin) core with benzyl and oxo-lambda~5~-azane ligands, making it a unique and potentially valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) typically involves the reaction of dibenzylstannane with appropriate oxo-lambda~5~-azane precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin species.
Substitution: Compounds with substituted benzyl groups.
Applications De Recherche Scientifique
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzylstannane: A simpler organotin compound with similar benzyl groups but lacking the oxo-lambda~5~-azane ligands.
Tributyltin oxide: Another organotin compound with different ligands and applications.
Tetraphenyltin: A related compound with phenyl groups instead of benzyl groups.
Uniqueness
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is unique due to its specific combination of benzyl and oxo-lambda~5~-azane ligands, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
144011-53-0 |
|---|---|
Formule moléculaire |
C14H14N2O6Sn |
Poids moléculaire |
424.98 g/mol |
Nom IUPAC |
[dibenzyl(nitrooxy)stannyl] nitrate |
InChI |
InChI=1S/2C7H7.2NO3.Sn/c2*1-7-5-3-2-4-6-7;2*2-1(3)4;/h2*2-6H,1H2;;;/q;;2*-1;+2 |
Clé InChI |
GNBVFJIDCDXHAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(O[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
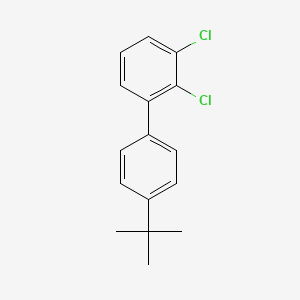
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)

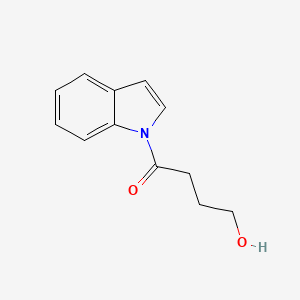
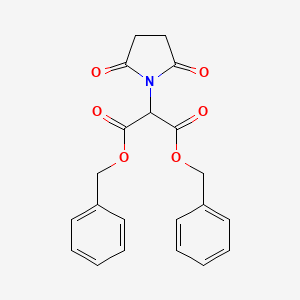
![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
